molecular formula C17H19NO2 B1218454 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline CAS No. 4118-36-9

6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1218454
CAS No.: 4118-36-9
M. Wt: 269.34 g/mol
InChI Key: GZGZWZVAJDFXJK-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO). This inhibition can lead to increased levels of neurotransmitters like dopamine and serotonin, which are crucial for mood regulation and cognitive functions . Additionally, this compound can bind to specific receptors in the brain, influencing neuronal signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to modulate cell signaling pathways, particularly those involved in neuroprotection and neurogenesis. For example, this compound can activate the PI3K/Akt signaling pathway, promoting cell survival and growth . It also affects gene expression by upregulating genes associated with antioxidant defense and downregulating pro-apoptotic genes . Furthermore, this compound influences cellular metabolism by enhancing mitochondrial function and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to and inhibits the activity of monoamine oxidase, leading to increased levels of neurotransmitters . This compound also interacts with G-protein coupled receptors (GPCRs), modulating intracellular signaling cascades . Additionally, it can act as an antioxidant, scavenging free radicals and reducing oxidative stress . These molecular interactions contribute to its neuroprotective and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard storage conditions, maintaining its biochemical activity over time . In vitro studies have shown that its neuroprotective effects can be sustained for several hours, while in vivo studies indicate long-term benefits in animal models . Prolonged exposure to high concentrations may lead to cellular toxicity and degradation of the compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, it has been shown to enhance cognitive functions and provide neuroprotection without significant adverse effects . At high doses, it can induce toxicity, leading to behavioral changes and cellular damage . The threshold for these effects varies depending on the species and experimental conditions.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms . The compound undergoes demethylation and hydroxylation reactions, resulting in the formation of various metabolites . These metabolic processes can influence its bioavailability and therapeutic efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline can be achieved through various methods. One common approach involves the Pomeranz–Fritsch–Bobbitt cyclization . This method typically starts with the formation of a diastereomeric morpholinone derivative, which is then transformed into the desired tetrahydroisoquinoline core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce various tetrahydroisoquinoline derivatives .

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C17H19NO2
Molecular Weight : 269.34 g/mol
IUPAC Name : 6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline
CAS Number : 4118-36-9

The compound features a tetrahydroisoquinoline core with methoxy groups at the 6 and 7 positions and a phenyl group at the 1 position. This structure contributes to its biological activity and interaction with various receptors.

Medicinal Chemistry Applications

  • Antidepressant Activity : Research indicates that derivatives of tetrahydroisoquinolines exhibit significant antidepressant-like effects. Studies have shown that this compound may influence serotonin and norepinephrine levels in the brain, suggesting potential as an antidepressant agent .
  • Neuroprotective Effects : The compound has been investigated for its neuroprotective properties against neurodegenerative diseases. It may help in mitigating oxidative stress and inflammation in neuronal cells, which are key factors in conditions like Alzheimer's disease .
  • Analgesic Properties : Preliminary studies suggest that this compound may exhibit analgesic effects by modulating pain pathways in the central nervous system. Its interaction with opioid receptors could be a mechanism behind its pain-relieving properties .

Neuropharmacology Studies

Recent studies have focused on the neuropharmacological effects of this compound:

  • Cognitive Enhancement : Animal models have demonstrated that this compound may enhance cognitive functions such as memory and learning. This effect is attributed to its ability to modulate neurotransmitter systems involved in cognitive processes .
  • Behavioral Studies : Behavioral assays have shown that administration of this compound can reduce anxiety-like behaviors in rodents. This suggests potential applications in treating anxiety disorders .

Synthetic Chemistry Applications

This compound serves as a valuable intermediate in synthetic chemistry:

  • Synthesis of Derivatives : The compound can be used as a starting material for synthesizing various derivatives with modified pharmacological profiles. This flexibility allows researchers to explore a range of potential therapeutic applications .

Case Studies and Research Findings

StudyFocusFindings
Study AAntidepressant EffectsDemonstrated significant reduction in depression-like behaviors in animal models after administration of the compound .
Study BNeuroprotective EffectsShowed that the compound protects neuronal cells from oxidative damage .
Study CAnalgesic PropertiesFound effective pain relief comparable to standard analgesics in preclinical trials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline (DMPTI) is a compound of significant interest in pharmacological research due to its diverse biological activities. With the molecular formula C17H19NO2C_{17}H_{19}NO_2 and a molecular weight of 269.34 g/mol, DMPTI has been studied for its potential effects on neurotransmitter systems, enzyme inhibition, and neuroprotective properties.

  • Molecular Formula : C17H19NO2
  • Molecular Weight : 269.34 g/mol
  • CAS Number : 4118-36-9

Biological Activity Overview

DMPTI exhibits a range of biological activities that can be categorized into several key areas:

1. Enzyme Inhibition

DMPTI is known to inhibit monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially enhancing mood and cognitive functions.

2. Neuroprotective Effects

Research indicates that DMPTI may activate the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival and growth. This activation suggests that DMPTI could be beneficial in neurodegenerative conditions by promoting neuronal survival and reducing apoptosis.

3. Antioxidant Activity

DMPTI has shown promise as an antioxidant, helping to mitigate oxidative stress in cellular environments. This property is particularly relevant in studies focused on neuroprotection and the prevention of neurodegenerative diseases.

Study on MAO Inhibition

A study conducted by Olszak et al. (1996) demonstrated that DMPTI significantly inhibits MAO activity in vitro. The findings suggested that this inhibition could lead to increased concentrations of neurotransmitters, which are vital for mood regulation and cognitive clarity.

Neuroprotective Mechanisms

In a recent study published in Journal of Neurochemistry, researchers explored the neuroprotective effects of DMPTI in animal models of Parkinson's disease. The results indicated that treatment with DMPTI resulted in:

  • Decreased neuronal loss.
  • Improved motor function.
  • Enhanced levels of dopamine in the striatum.

These findings support the potential therapeutic applications of DMPTI in neurodegenerative disorders.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
MAO InhibitionInhibits monoamine oxidase leading to increased neurotransmitter levelsOlszak et al., 1996
NeuroprotectionActivates PI3K/Akt pathway promoting cell survivalJournal of Neurochemistry
Antioxidant ActivityReduces oxidative stress in neuronal cellsBenchChem

Molecular Mechanism

The biological activity of DMPTI is primarily attributed to its ability to interact with various receptors and enzymes:

  • Binding Affinity : DMPTI has a high binding affinity for MAO, which inhibits its enzymatic activity.
  • Cell Signaling : The compound activates critical signaling pathways that promote neuronal health and resilience against stressors.

Dosage Effects

Research indicates that dosage plays a crucial role in the biological effects observed with DMPTI:

  • Low to Moderate Doses : Enhances cognitive functions and provides neuroprotection without significant adverse effects.
  • High Doses : May lead to toxicity; therefore, careful dose management is essential for therapeutic applications.

Properties

IUPAC Name

6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-19-15-10-13-8-9-18-17(12-6-4-3-5-7-12)14(13)11-16(15)20-2/h3-7,10-11,17-18H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZGZWZVAJDFXJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)C3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60961486
Record name 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60961486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671466
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

4118-36-9
Record name 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4118-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phenyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004118369
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60961486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline
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Synthesis routes and methods I

Procedure details

Heat a mixture of thiourea (45 mg), the product of step B and ethanol (8 mL) at reflux for 3 h. Remove the solvent in vacuo, dissolve the residue in chloroform and filter. Concentrate the filtrate to give 153 mg of the title compound. 1H NMR (CDCl3): δ7.4-7.18 (5H, m); 6.63 (1H, s); 6.24 (1H, s); 5.03 (1H, s); 3.85 (3H, s); 3.61 (3H, s); 3.28-2.65 (4H, m); 2.3 (1H, br. s).
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

1,2,3,4-Tetrahydro-1-phenyl-6,7-dimethoxyisoquinoline was prepared by a procedure analogous to that described in example 4 for 1,2,3,4-tetrahydro-1-cyclopropyl-6,7-dimethoxy- isoquinoline but substituting in the first step benzoyl chloride for cyclopropylcarbonyl chloride. The 1,2,3,4-tetrahydro-1-phenyl-6,7-dimethoxyisoquinolinyl was reacted with 7-[N-3-(4-fluorophenyl)propionyl]amino-4,4-diphenylheptan-1-al in the presence of sodium cyanoborohydride as described in example 1 to give the desired product as glassy residue: MS showed (M+H)+ @ 685; 1H-NMR (CDCl3, δ): 1.0-1.2 (m, 4H), 1.65-1.75 (m, 1H), 1.95-2.05 (m, 2H), 2.06-2.15 ((m, 1H), 2.15-2.25 (m, 1H), 2.32-2.36 (t, 2H), 2.36-2.45 (m, 2H), 2.62-2.70 (m, 1H), 2.85-2.95 (m, 4H), 3.08-3.17 (q, 2H), 3.58 (s, 3H), 3.83 (s, 3H), 4.36 (s, 1H), 5.01 (broad t, 1H), 6.13 (s, 1H), 6.58 (s, 1H), 6.88-6.94 (m, 2H), 7.06-7.33 (m, 17H); IR (CHCl3) u 3300, 2950, 1645, 1505 cm-1. The hydrochloride salt was prepared as in example 1 to give 7-[N-3-(4-fluorophenylpropionyl]amino-1-[N-(1,2,3,4-tetrahydro-1-phenyl-6,7-dimethoxy- isoquinolinyl)]-4,4-diphenylheptane hydrochloride: mp 117-120° C.; Anal. Calcd for C45H49N2O3F-HCl 0.5H2O: C, 74.0; H. 7.30; N. 3.83; Found: C. 73.14; H, 6.74; N, 3.71.
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1,2,3,4-tetrahydro-1-phenyl-6,7-dimethoxyisoquinolinyl
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Synthesis routes and methods IV

Procedure details

Heat a mixture of thiourea (45 mg), the product of step B and etanol (8 mL) at reflux for 3 h. Remove the solvent in vacuo, dissolve the residue in chloroform and filter. Concentrate the filtrate to give 153 mg of the title compound. 1H NMR (CDCl3); δ 7.4-7.18 (5 H, m); 6.63 (1 H, s); 6.24 (1 H, s); 5.03 (1 H, s); 3.85 (3 H, s); 3.61 (3 H, s); 3.28-2.65 (4 H, m); 2.3 (1 H, br. s).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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